molecular formula C6H12N2O3 B11945725 N-[(methylamino)acetyl]alanine

N-[(methylamino)acetyl]alanine

Cat. No.: B11945725
M. Wt: 160.17 g/mol
InChI Key: GDVFPUCAXGAXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(methylamino)acetyl]alanine is a non-proteinogenic amino acid produced by cyanobacteria. It has garnered significant attention due to its potential role in various neurodegenerative diseases, including amyotrophic lateral sclerosis and Alzheimer’s disease . This compound is known for its neurotoxic properties and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(methylamino)acetyl]alanine typically involves the use of dendrimeric intermediates in a one-pot reaction. This method provides a simple and efficient route to obtain the compound with good yields . The reaction conditions are generally mild, making it a favorable approach for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the synthesis can be scaled up using similar methods as those employed in laboratory settings, with adjustments to reaction conditions and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: N-[(methylamino)acetyl]alanine undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorine, ozone, hydrogen peroxide, and hydroxyl radicals . The reaction conditions vary depending on the desired outcome, with factors such as pH and temperature playing crucial roles.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, during ozonation, the compound is primarily degraded by direct oxidation of ozone molecules, leading to the formation of various by-products .

Scientific Research Applications

N-[(methylamino)acetyl]alanine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the behavior of non-proteinogenic amino acids. In biology and medicine, it is investigated for its role in neurodegenerative diseases and its potential as a biomarker for environmental exposure to cyanotoxins . In industry, it is used in the development of analytical methods for detecting and quantifying cyanotoxins in environmental samples .

Mechanism of Action

The mechanism of action of N-[(methylamino)acetyl]alanine involves several pathways. It is known to induce neurotoxicity through excitotoxicity, protein misincorporation, and oxidative stress . The compound interacts with molecular targets such as glutamate receptors and transporters, leading to neuronal damage and cell death. Additionally, it has been implicated in the formation of protein aggregates and the disruption of cellular homeostasis .

Properties

IUPAC Name

2-[[2-(methylamino)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)3-7-2/h4,7H,3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVFPUCAXGAXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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